1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of adamantane derivatives with appropriate urea precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of viral infections and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets effectively. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethanone oxime esters: Known for their antifungal activity.
Adamantan-1-yl acrylate: Used in the synthesis of advanced materials.
N-Adamantan-1-yl-2,4-dichlorobenzamide: Explored for its potential as a pesticide.
Uniqueness
1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups provides opportunities for diverse chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S/c1-21-15(3-4-22-2)11-18-16(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVYOGZUIGGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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